4-(Diphenylphosphoryl)-2-methylbut-3-en-2-ol
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Overview
Description
4-(Diphenylphosphoryl)-2-methylbut-3-en-2-ol is an organic compound that features a diphenylphosphoryl group attached to a butenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylphosphoryl)-2-methylbut-3-en-2-ol can be achieved through several methods. One common approach involves the use of diphenylphosphoryl azide (DPPA) as a reagent. The reaction typically involves the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to yield the desired product . The reaction conditions often include the use of solvents such as acetone and catalysts like sodium azide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylphosphoryl)-2-methylbut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can participate in substitution reactions, where the diphenylphosphoryl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound .
Scientific Research Applications
4-(Diphenylphosphoryl)-2-methylbut-3-en-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and other phosphorus-containing compounds
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of 4-(Diphenylphosphoryl)-2-methylbut-3-en-2-ol involves its ability to undergo various chemical transformations. The diphenylphosphoryl group can participate in nucleophilic substitution reactions, while the butenol backbone can undergo oxidation and reduction reactions. These transformations allow the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Diphenylphosphoryl)-2-methylbut-3-en-2-ol include:
- Diphenylphosphine oxide
- Diphenylphosphoryl azide
- 4-(Diphenylphosphoryl)-1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a diphenylphosphoryl group with a butenol backbone.
Properties
CAS No. |
113882-77-2 |
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Molecular Formula |
C17H19O2P |
Molecular Weight |
286.30 g/mol |
IUPAC Name |
4-diphenylphosphoryl-2-methylbut-3-en-2-ol |
InChI |
InChI=1S/C17H19O2P/c1-17(2,18)13-14-20(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,18H,1-2H3 |
InChI Key |
VMSCJJMWYAXIKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
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